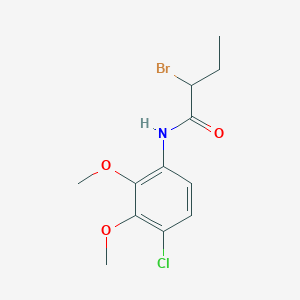

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide

CAS No.: 1365962-25-9

Cat. No.: VC2940470

Molecular Formula: C12H15BrClNO3

Molecular Weight: 336.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1365962-25-9 |

|---|---|

| Molecular Formula | C12H15BrClNO3 |

| Molecular Weight | 336.61 g/mol |

| IUPAC Name | 2-bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide |

| Standard InChI | InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-6-5-8(14)10(17-2)11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16) |

| Standard InChI Key | XHPREJLZVAOINO-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)NC1=C(C(=C(C=C1)Cl)OC)OC)Br |

| Canonical SMILES | CCC(C(=O)NC1=C(C(=C(C=C1)Cl)OC)OC)Br |

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is an organic compound characterized by a 2-bromobutanamide backbone with a 4-chloro-2,3-dimethoxyphenyl group attached to the nitrogen atom of the amide. This creates a complex structure with multiple functional groups that contribute to its chemical properties and potential reactivity. The compound contains both halogen atoms (bromine and chlorine) and methoxy groups, providing multiple sites for potential chemical modifications and interactions with biological targets .

The compound has the following identifiers and properties:

| Property | Value |

|---|---|

| Chemical Name | 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide |

| Molecular Formula | C₁₂H₁₅BrClNO₃ |

| Molecular Weight | 336.61 g/mol |

| ChemDiv Building Block ID | BB57-2675 |

| SMILES | CCC(C(Nc(ccc(Cl)c1OC)c1OC)=O)Br |

The structural characteristics of this compound include several notable features that contribute to its chemical behavior:

-

A bromine atom at the alpha position of the butanamide chain, which provides a reactive site for nucleophilic substitution reactions

-

An amide linkage that connects the butanamide moiety to the aromatic ring

-

A chlorine atom at the 4-position of the phenyl ring

-

Two methoxy groups at the 2- and 3-positions of the phenyl ring

-

An ethyl group extending from the alpha-bromine carbon

Physical and Chemical Properties

Based on its structure and comparison with similar compounds, 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide would be expected to exhibit the following physical and chemical properties:

Physical Properties

The compound typically exists as a solid at room temperature, similar to related 2-bromobutanamide derivatives such as 2-bromo-N-(3,4-dimethoxyphenyl)butanamide . The presence of halogen atoms (bromine and chlorine) contributes to its relatively high molecular weight of 336.61 g/mol .

Chemical Reactivity

The chemical reactivity of 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is largely determined by its functional groups:

-

The alpha-bromo group serves as an excellent leaving group, making it susceptible to nucleophilic substitution reactions similar to those observed in related compounds like 2-bromo-N-(3-chloro-2-methylphenyl)butanamide.

-

The amide bond can undergo hydrolysis under acidic or basic conditions, though this typically requires harsh conditions due to the resonance stabilization of the amide group.

-

The methoxy groups on the aromatic ring can participate in demethylation reactions under appropriate conditions, potentially yielding hydroxylated derivatives.

-

The aromatic ring with chlorine and methoxy substituents may participate in electrophilic aromatic substitution reactions, though the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups creates a complex electronic environment.

Synthesis and Preparation Methods

General Synthetic Approaches

Based on established synthetic methods for similar compounds, 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide can be synthesized through several routes:

Amide Coupling Approach

The most direct synthetic route would involve the reaction between 4-chloro-2,3-dimethoxyphenylamine and 2-bromobutanoyl chloride. This approach parallels the synthesis of related compounds such as 2-bromo-N-(3-chloro-2-methylphenyl)butanamide, which involves the reaction of substituted anilines with bromobutanoyl chloride.

The reaction typically proceeds as follows:

-

Activation of 2-bromobutanoic acid using thionyl chloride or oxalyl chloride to form 2-bromobutanoyl chloride

-

Reaction of the activated acid chloride with 4-chloro-2,3-dimethoxyphenylamine in the presence of a base (such as triethylamine or pyridine) to neutralize the hydrogen chloride generated

-

Purification of the product through crystallization or column chromatography

Alternative Approach via Direct Bromination

An alternative synthetic route could involve:

-

Formation of N-(4-chloro-2,3-dimethoxyphenyl)butanamide through the reaction of butanoyl chloride with 4-chloro-2,3-dimethoxyphenylamine

-

Bromination of the alpha position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator

Laboratory Scale Synthesis

For laboratory preparations, the compound is typically synthesized in glass vials, with available quantities starting from 1 mg . The synthesis often employs anhydrous conditions to prevent side reactions and to optimize yield.

Applications in Chemical Research and Development

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide serves important functions in various research contexts:

As a Chemical Building Block

The compound functions as a versatile building block in organic synthesis due to its reactive bromine atom, which facilitates various transformations:

-

The alpha-bromo group can be substituted with nucleophiles such as amines, thiols, or azides to create more complex derivatives.

-

Cross-coupling reactions can potentially utilize the bromide as a leaving group for carbon-carbon bond formation.

-

The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

Structure-Activity Relationship Analysis

Comparison with Related Compounds

To better understand the potential properties and activities of 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide, it is valuable to compare it with structurally related compounds:

Structure-Property Relationships

The structural features of 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide contribute to its properties in the following ways:

Experimental Data and Characterization

While specific experimental data for 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is limited in the available sources, predicted spectroscopic properties based on its structure and comparison with similar compounds would include:

NMR Spectroscopy

The ¹H NMR spectrum would likely show signals corresponding to:

-

The ethyl group protons of the butanamide chain

-

The alpha-bromine methine proton

-

The aromatic protons of the phenyl ring

-

The methoxy protons appearing as singlets

-

The amide NH proton

Infrared Spectroscopy

Key infrared absorption bands would likely include:

-

N-H stretching around 3300-3400 cm⁻¹

-

C=O stretching of the amide around 1650-1680 cm⁻¹

-

C-O stretching of the methoxy groups around 1200-1250 cm⁻¹

-

C-Br stretching around 500-600 cm⁻¹

Current Research and Future Perspectives

The utility of 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide in ongoing research spans several domains:

As a Synthetic Intermediate

The compound's structure makes it valuable as an intermediate in the synthesis of more complex molecules. The alpha-bromo substituent provides a handle for further functionalization through nucleophilic substitution or elimination reactions, potentially leading to:

-

Novel heterocyclic systems

-

Peptidomimetics with modified amino acid components

-

Functionalized building blocks for combinatorial chemistry

Research Opportunities

Several promising research directions for this compound include:

-

Investigation of its potential biological activities, particularly in enzyme inhibition studies where similar structures have shown activity

-

Development of new synthetic methodologies using this compound as a model substrate

-

Exploration of structure-activity relationships by systematic modification of the functional groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume